2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(quinolin-2-ylmethyl)acetamide
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Overview
Description
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(2-QUINOLINYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazo[5,1-c][1,2,4]triazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(2-QUINOLINYLMETHYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazo[5,1-c][1,2,4]triazole core and subsequent functionalization. The synthetic route may include the following steps:
Formation of the imidazo[5,1-c][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(2-QUINOLINYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(2-QUINOLINYLMETHYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its biological activity makes it a potential candidate for studying various biological processes and pathways.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs and treatments.
Industry: It can be used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(2-QUINOLINYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[5,1-c][1,2,4]triazole core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(2-QUINOLINYLMETHYL)ACETAMIDE can be compared with other similar compounds, such as:
Imidazo[5,1-c][1,2,4]triazole derivatives: These compounds share the same core structure and may have similar biological activities.
Quinolinylylmethyl derivatives: Compounds with this functional group may exhibit similar properties and applications.
The uniqueness of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(2-QUINOLINYLMETHYL)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C23H20N6O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-(quinolin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H20N6O4/c1-33-18-10-8-17(9-11-18)27-13-20-26-28(23(32)29(20)22(27)31)14-21(30)24-12-16-7-6-15-4-2-3-5-19(15)25-16/h2-11H,12-14H2,1H3,(H,24,30) |
InChI Key |
DIZGBHBLMBJXAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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